Technical Guide: Chemical Properties and SPPS Utility of Fmoc-D-Lys(Me,Boc)-OH
Technical Guide: Chemical Properties and SPPS Utility of Fmoc-D-Lys(Me,Boc)-OH
Topic: Chemical properties of Fmoc-D-Lys(Me,Boc)-OH for peptide synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Fmoc-D-Lys(Me,Boc)-OH (CAS: 2044709-77-3) is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) for the site-specific introduction of
This derivative is critical in two high-value research areas:
-
Epigenetics: Synthesizing histone tail analogs to study methylation-dependent gene regulation.
-
Peptidomimetics: Developing proteolytically stable therapeutic peptides where the D-configuration confers resistance to enzymatic degradation, and the methyl group modulates solubility and receptor affinity.
Chemical Profile & Specifications
The distinction between the L-isomer (common) and D-isomer (specialized) is vital for stereochemical control in drug design.
| Property | Specification |
| Chemical Name | |
| CAS Number | 2044709-77-3 (D-isomer) / 951695-85-5 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 482.57 g/mol |
| Chirality | D-Enantiomer (R-configuration at |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |
| Purity Standard |
Structural Logic
-
Fmoc (
): Labile to base (20% Piperidine). Allows chain elongation. -
Boc (
): Labile to acid (95% TFA). Protects the secondary amine during coupling. -
Methyl (
): Permanent modification. Remains attached after global deprotection.
Mechanistic Insight: The Orthogonal Strategy
The primary challenge in synthesizing methylated peptides is preventing over-methylation or side-chain acylation. Fmoc-D-Lys(Me,Boc)-OH solves this by "capping" the monomethylated amine with a Boc group.
The Deprotection Pathway
The following diagram illustrates the fate of the protecting groups during a standard SPPS cycle.
Figure 1: Orthogonal deprotection scheme ensuring retention of the epsilon-methyl group.
Experimental Protocols for SPPS
A. Solubility & Handling
Due to the hydrophobic Boc and Methyl groups, this amino acid is more hydrophobic than standard Lysine.
-
Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Concentration: 0.2 M to 0.5 M solutions are standard.
-
Tip: If cloudiness persists, add small amounts of DCM (Dichloromethane), but avoid DCM if using microwave heating.
B. Coupling Protocol (Standard)
The secondary amine protection (Me, Boc) creates steric bulk, but standard coupling reagents are generally effective.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
-
Stoichiometry: 3-4 equivalents relative to resin loading.
Step-by-Step:
-
Dissolve 4 eq. Fmoc-D-Lys(Me,Boc)-OH in DMF.
-
Add 4 eq. Oxyma Pure.
-
Add 4 eq. DIC.
-
Pre-activate for 2-3 minutes (crucial to minimize racemization, though D-isomer racemization converts to L, which is less likely than L to D in terms of detection difficulty, it is still critical).
-
Add to resin-bound peptide.
-
React for 45–60 minutes at Room Temperature.
-
Note: For difficult sequences, double coupling (2 x 45 min) is recommended.
-
C. Global Cleavage (Releasing the Methyl Group)
The Boc group on the
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
Critical Considerations & Troubleshooting
Racemization Risks
While Fmoc-amino acids are generally resistant to racemization, the activation of bulky amino acids can be slower, increasing the risk.
-
Mitigation: Use Oxyma/DIC instead of HOBt/DIC. Oxyma is superior in suppressing racemization [1].
-
Base Usage: Avoid high concentrations of DIPEA if using phosphonium/uronium salts (HATU/HBTU), as excess base promotes racemization. Collidine is a safer base alternative.
"Difficult Sequence" Aggregation
Interestingly, the presence of the Methyl group on the side chain can actually reduce aggregation.
-
Reason: The methyl group removes a hydrogen bond donor from the side chain, disrupting the formation of intermolecular H-bond networks (beta-sheets) that cause aggregation during synthesis [2].
Identity Verification
Post-cleavage, the mass shift is distinct.
-
Lysine (Standard): Residue MW = 128.17 Da.
-
Lysine (Methyl): Residue MW = 142.20 Da.
-
Delta: +14.03 Da.
-
QC: Always verify the +14 Da shift via ESI-MS to confirm the methyl group was not lost (impossible chemically under these conditions) and that the Boc group was fully removed.
Applications in Drug Development[3]
Peptidomimetics & Stability
D-amino acids are "invisible" to most endogenous proteases (e.g., trypsin, chymotrypsin). Incorporating Fmoc-D-Lys(Me,Boc)-OH creates a residue that is:
-
Protease Resistant: Due to D-configuration.
-
Metabolically Stable: Methylation hinders enzymatic demethylases.
-
Membrane Permeable: Increased lipophilicity from the methyl group can improve blood-brain barrier crossing.
Histone Code Research
Methylation of Lysine residues (K) in histone tails (e.g., H3K4, H3K9) is a primary epigenetic marker.
-
Synthetic peptides containing D-Lys(Me) are used as stable competitive inhibitors for methyltransferase or demethylase enzymes, allowing researchers to probe these pathways without the probe being degraded.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Chemistry – A European Journal. Link
-
Henchey, L. K., et al. (2008). "Contemporary strategies for the stabilization of peptides in the α-helical conformation". Current Opinion in Chemical Biology. Link
-
Huang, Z. P., et al. (2007).[4] "Concise preparation of Nalpha-Fmoc-Nepsilon-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide". Amino Acids.[1][2][3][4][5][6] Link
-
BOC Sciences. "Fmoc-D-Lys(Me,Boc)-OH Product Page".[]
Sources
- 1. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 2. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc-Lys(Boc,Me)-OH, 951695-85-5, Unusual Amino Acids, P3 BioSystems [p3bio.com]
